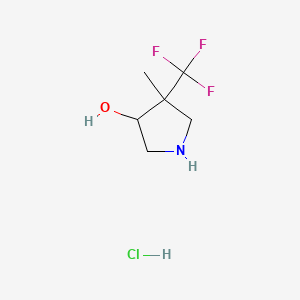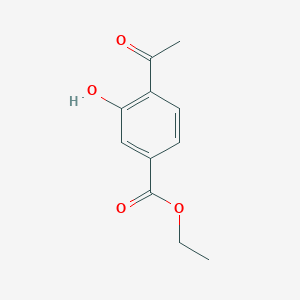
4-Acetyl-3-hydroxy-benzoic acid ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-acetyl-3-hydroxybenzoate is an organic compound with the molecular formula C11H12O4 It is a derivative of benzoic acid, characterized by the presence of an ethyl ester group, an acetyl group, and a hydroxyl group on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: Ethyl 4-acetyl-3-hydroxybenzoate can be synthesized through several methods. One common approach involves the esterification of 4-acetyl-3-hydroxybenzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of ethyl 4-acetyl-3-hydroxybenzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can further improve the scalability of the production process.
Types of Reactions:
Oxidation: Ethyl 4-acetyl-3-hydroxybenzoate can undergo oxidation reactions, where the hydroxyl group may be converted to a carbonyl group, forming ethyl 4-acetyl-3-oxobenzoate.
Reduction: The acetyl group can be reduced to an alcohol group, yielding ethyl 4-hydroxy-3-hydroxybenzoate.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products:
Oxidation: Ethyl 4-acetyl-3-oxobenzoate.
Reduction: Ethyl 4-hydroxy-3-hydroxybenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl 4-acetyl-3-hydroxybenzoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in studies involving esterification and substitution reactions.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research explores its use in developing pharmaceuticals, particularly in designing drugs with anti-inflammatory and analgesic effects.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of dyes and fragrances.
作用機序
The mechanism by which ethyl 4-acetyl-3-hydroxybenzoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating biochemical pathways. For instance, its antioxidant properties could involve scavenging free radicals and reducing oxidative stress.
類似化合物との比較
Ethyl 3-hydroxybenzoate: Lacks the acetyl group, making it less reactive in certain substitution reactions.
Ethyl 4-hydroxybenzoate:
Ethyl 4-acetylbenzoate: Lacks the hydroxyl group, which affects its solubility and reactivity.
Uniqueness: Ethyl 4-acetyl-3-hydroxybenzoate is unique due to the presence of both the acetyl and hydroxyl groups, which confer distinct chemical properties and reactivity
特性
分子式 |
C11H12O4 |
|---|---|
分子量 |
208.21 g/mol |
IUPAC名 |
ethyl 4-acetyl-3-hydroxybenzoate |
InChI |
InChI=1S/C11H12O4/c1-3-15-11(14)8-4-5-9(7(2)12)10(13)6-8/h4-6,13H,3H2,1-2H3 |
InChIキー |
ICLOFHBWHBSQKQ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC(=C(C=C1)C(=O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


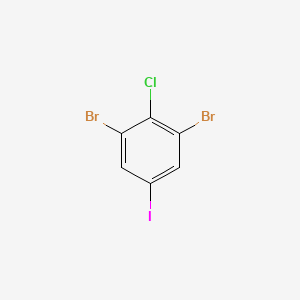
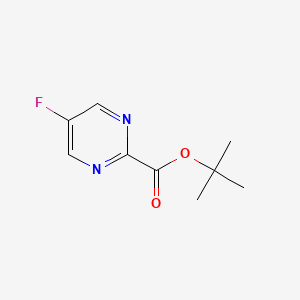
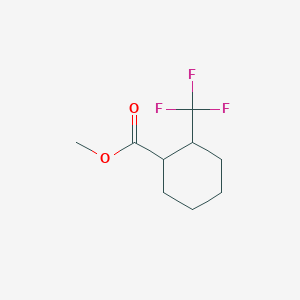


![2,7-dimethyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B15332074.png)
![Ethyl 2-methylimidazo[1,2-b]pyridazine-6-carboxylate](/img/structure/B15332081.png)
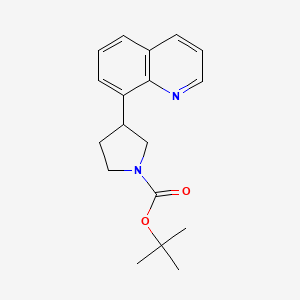


![Ethyl 3-[4-Fluoro-2-(trifluoromethyl)phenyl]-3-hydroxypropanoate](/img/structure/B15332124.png)
![4-[4-(3-Chlorophenoxy)-3-hydroxybut-1-enyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B15332126.png)
